molecular formula C14H19NO3 B1590298 Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate CAS No. 60437-30-1

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

Cat. No. B1590298
CAS RN: 60437-30-1
M. Wt: 249.3 g/mol
InChI Key: DGWUAQUQAKCWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a chemical compound with the CAS Number: 60437-30-1 . It has a molecular weight of 249.31 and a linear formula of C14H19NO3 .


Molecular Structure Analysis

The molecular structure of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is given by the linear formula C14H19NO3 . Unfortunately, the search results do not provide more detailed information about the molecular structure.


Physical And Chemical Properties Analysis

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a solid at room temperature . The storage temperature is recommended to be dry and at room temperature .

Scientific Research Applications

Biotransformation and Environmental Relevance

Research demonstrates the biotransformation processes of related compounds, shedding light on the degradation pathways of organic micropollutants in aquatic environments. This is critical for understanding the environmental fate and treatment of chemicals closely related to Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (Huntscha et al., 2014).

Synthesis of Novel Compounds

The compound plays a pivotal role in synthesizing novel chemical entities. For example, it is used in the development of new 1,4-benzodiazepine derivatives, showcasing its importance in medicinal chemistry for generating compounds with potential therapeutic applications (Wang et al., 2008).

Enzymatic Activity Studies

It serves as a substrate or intermediate in studies investigating enzymatic activities, such as acetylcholinesterase, which is crucial for developing treatments for neurological disorders. This application underscores its relevance in neuroscience research (Snyder et al., 1998).

Development of Drug Candidates

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is instrumental in synthesizing intermediates for drug candidates, such as Jak3 inhibitors, highlighting its significance in the pharmaceutical industry for creating innovative therapies (Chen Xin-zhi, 2011).

Exploration of Chemical Reactions

The compound facilitates the exploration of novel chemical reactions, including palladium-catalyzed methylation and arylation, expanding the toolkit available for synthetic chemists to modify and create complex molecules (Giri et al., 2007).

Safety And Hazards

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate has been classified under GHS07 . The signal word is “Warning” and the hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13(16)14(17)7-9-15(10-8-14)11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWUAQUQAKCWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492439
Record name Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

CAS RN

60437-30-1
Record name Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Benzyl-4-hydroxy-4-piperidinecarbonitrile (30.0 g, 118 mmol) in methanol (590 mL) and concentrated HCl (590 mL) was heated at reflux for 18 hours. The product was obtained following chromatography (SiO2, ethyl acetate:hexane, 1:4). MS (EI, M+H)+250.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
590 mL
Type
reactant
Reaction Step One
Name
Quantity
590 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.